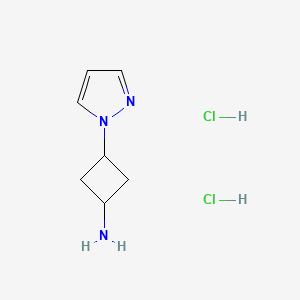

3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride

Beschreibung

3-Pyrazol-1-ylcyclobutan-1-amine dihydrochloride is a bicyclic amine salt characterized by a pyrazole moiety fused to a cyclobutane ring, with two hydrochloride counterions enhancing its solubility. For example, compounds like 1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (47% yield) and N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (17.9% yield) are synthesized using benzyl halides or cyclopropanamine under basic conditions . The dihydrochloride form likely improves stability and bioavailability, as seen in other amine salts such as trientine dihydrochloride and putrescine dihydrochloride .

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-pyrazol-1-ylcyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-6-4-7(5-6)10-3-1-2-9-10;;/h1-3,6-7H,4-5,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOGIRIYNQPGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287316-21-4, 2260918-02-1 | |

| Record name | 3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride typically involves the reaction of pyrazole with cyclobutanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of 3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency in the production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (Compound 11)

- Structure : Features a benzimidazole core substituted with a 3,5-dichlorobenzyl group.

- Synthesis: Ethanol solvent, 18-hour reaction, 47% yield after purification .

- Properties : White solid, >98% purity (LCMS), distinct NMR signals for aromatic protons.

- Comparison: Unlike 3-Pyrazol-1-ylcyclobutan-1-amine dihydrochloride, this compound lacks a cyclobutane ring and instead incorporates a benzimidazole system.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Pyrazole linked to a pyridine ring, with a cyclopropylamine substituent.

- Synthesis : Copper-catalyzed coupling in DMSO, 17.9% yield, 104–107°C melting point .

- Properties : Yellow solid, confirmed by HRMS ([M+H]+ = 215) and NMR.

- Comparison : The pyridine moiety and cyclopropyl group differentiate it from the cyclobutane system in the target compound. Lower yield suggests synthetic challenges compared to benzyl halide-based reactions .

1-(Difluoromethyl)-1H-pyrazol-3-amine Hydrochloride

- Structure : Difluoromethyl-substituted pyrazole with a single amine hydrochloride.

- Properties : Molecular formula C₄H₆ClF₂N₃, molar mass 169.56 g/mol .

- Comparison : The difluoromethyl group may enhance metabolic stability compared to the cyclobutane ring. The single hydrochloride vs. dihydrochloride form could affect solubility and crystallinity.

Functional and Application-Based Comparisons

Analytical and Industrial Uses

- Putrescine Dihydrochloride : Used as a biogenic amine standard in HPLC analysis .

- Azoamidine Dihydrochlorides (e.g., 2,2’-azobis[N-(4-chlorophenyl)-2-methylpropionamidine]dihydrochloride): Water-soluble radical initiators in polymerization .

- Target Compound : Likely less suited for industrial initiator roles due to its bicyclic structure but may serve in specialty chemical synthesis.

Data Tables

Table 2: Functional Properties

Biologische Aktivität

3-Pyrazol-1-ylcyclobutan-1-amine; dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic applications, supported by diverse research findings.

Chemical Structure

The compound features a cyclobutane ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The dihydrochloride form enhances its solubility and bioavailability.

Synthesis Methods

Synthesis of 3-Pyrazol-1-ylcyclobutan-1-amine typically involves multiple steps:

- Formation of the Cyclobutane Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Pyrazole Group : Pyrazole derivatives are synthesized via condensation reactions using hydrazine and appropriate carbonyl compounds.

- Salt Formation : The final product is converted into its dihydrochloride salt to improve stability and solubility.

The biological activity of 3-Pyrazol-1-ylcyclobutan-1-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Its structure allows it to modulate the activity of these targets effectively.

In Vitro Studies

Recent studies have evaluated the compound's effects on several biological processes:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals effectively. This was demonstrated through assays measuring DPPH and ABTS radical scavenging activities.

- Enzyme Inhibition : It has shown promising results as an inhibitor of α-glucosidase and α-amylase, with IC50 values indicating potent activity comparable to standard drugs like Acarbose.

| Activity | IC50 Value (µM) | Standard Comparison |

|---|---|---|

| α-Glucosidase Inhibition | 75.62 | Acarbose (72.58) |

| α-Amylase Inhibition | 119.3 | Acarbose (115.6) |

| Xanthine Oxidase Inhibition | 24.32 | N/A |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anti-Diabetic Effects : In a study involving diabetic models, administration of 3-Pyrazol-1-ylcyclobutan-1-amine significantly reduced blood glucose levels, suggesting its utility in managing diabetes.

- Anti-inflammatory Properties : The compound was tested in models of inflammation, showing a reduction in markers such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases.

Therapeutic Applications

Given its diverse biological activities, 3-Pyrazol-1-ylcyclobutan-1-amine; dihydrochloride is being explored for various therapeutic applications:

- Diabetes Management : Due to its enzyme inhibitory effects on carbohydrate metabolism.

- Cancer Treatment : Preliminary data suggest it may inhibit pathways involved in tumor growth, warranting further investigation.

Future Directions

Research is ongoing to elucidate the full spectrum of biological activities and therapeutic potentials of this compound. Future studies should focus on:

- In Vivo Studies : To confirm efficacy and safety profiles.

- Mechanistic Studies : To better understand the interactions at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.